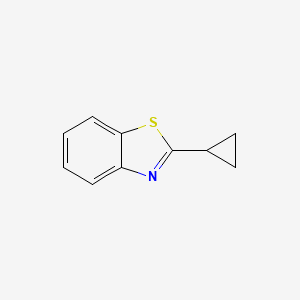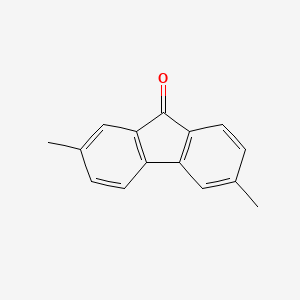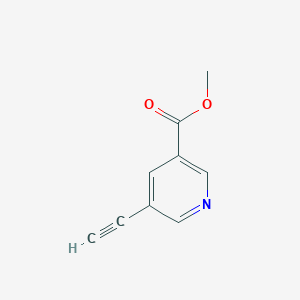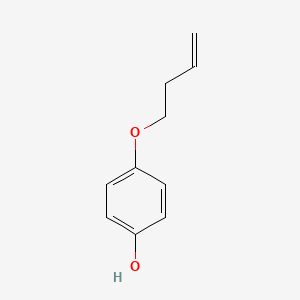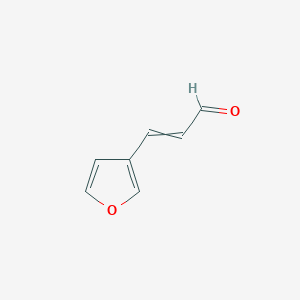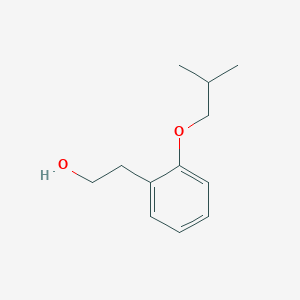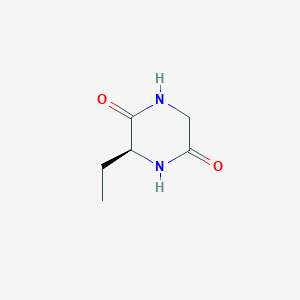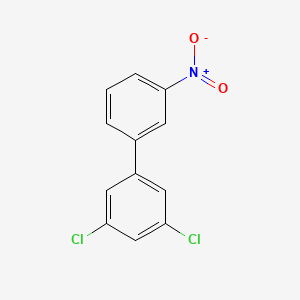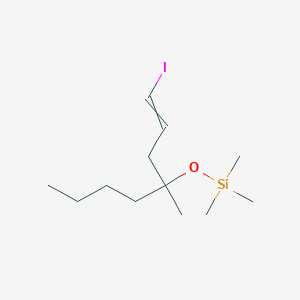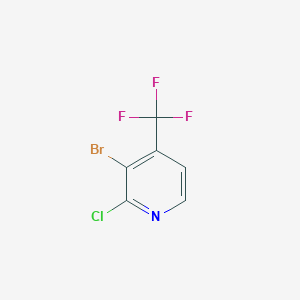
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .Aplicaciones Científicas De Investigación
1. Agrochemicals Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . They are used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceuticals Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
3. Veterinary Products Two veterinary products containing the TFMP moiety have been granted market approval . Like in the pharmaceutical industry, the biological activities of TFMP derivatives in veterinary products are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
4. Synthesis of Metal-Organic Frameworks (MOFs) 4-(Trifluoromethyl)pyridine, a compound similar to “3-Bromo-2-chloro-4-(trifluoromethyl)pyridine”, can be used in the synthesis of metal-organic frameworks (MOFs) .
5. Preparation of (trifluoromethyl)pyridyllithiums 4-(Trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
6. Synthesis of Methiodide Salts 4-(Trifluoromethyl)pyridine can also be used in the synthesis of methiodide salts .
7. Synthesis of Nicotinic Acid 2-Bromo-4-(trifluoromethyl)pyridine, a compound similar to “3-Bromo-2-chloro-4-(trifluoromethyl)pyridine”, can be used in the synthesis of nicotinic acid. This is achieved through regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .
8. Preparation of Pyrazolopyridines 2-Bromo-4-(trifluoromethyl)pyridine can also be used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
9. Synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine 2-Chloro-4-(trifluoromethyl)pyridine can be used in the synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine .
10. Synthesis of 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene 2-Chloro-4-(trifluoromethyl)pyridine can also be used in the synthesis of 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .
11. Synthesis of Active Agrochemical and Pharmaceutical Ingredients Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of active agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
12. Development of Pesticides TFMP and its intermediates have a fundamental role in the development of many agrochemical compounds, including pesticides . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . TFMP derivatives are used to develop pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
13. Manufacturing of TFMP Derivatives The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP groups can be introduced within the structures of other molecules through different synthetic methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, while the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



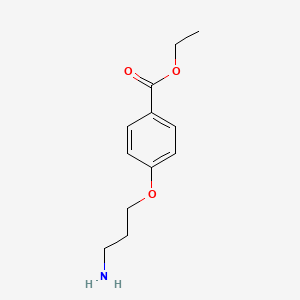
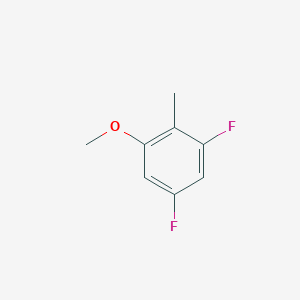
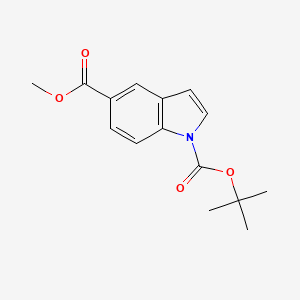
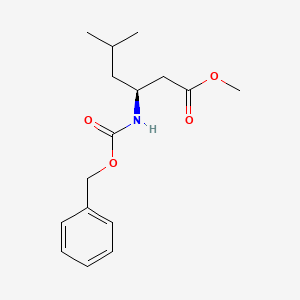
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
